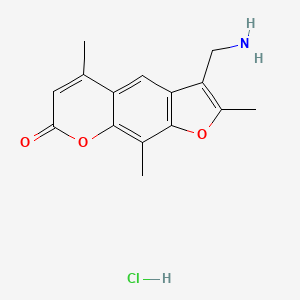

Aminomethyltrioxsalen hydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.ClH/c1-7-4-13(17)19-14-8(2)15-11(5-10(7)14)12(6-16)9(3)18-15;/h4-5H,6,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWQZPVGCLHOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)CN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64358-50-5 (Parent) | |

| Record name | Aminomethyltrioxsalen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60978014 | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62442-61-9 | |

| Record name | Aminomethyltrioxsalen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062442619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC291836 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Aminomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminomethyltrioxsalen hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLTRIOXSALEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXO0WL0OIN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Illuminating the Double Helix: A Technical Guide to the Photoreactivity of Aminomethyltrioxsalen Hydrochloride with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT), a synthetic psoralen (B192213) derivative, stands as a powerful tool in the arsenal (B13267) of molecular biologists and biochemists for investigating the intricate structures and interactions of DNA and RNA. Its utility lies in its ability to form covalent crosslinks between pyrimidine (B1678525) bases in nucleic acid duplexes upon photoactivation with long-wave ultraviolet (UVA) light. This in-depth technical guide provides a comprehensive overview of the photoreactivity of AMT with DNA and RNA, detailing the underlying mechanisms, experimental protocols, and quantitative parameters to empower researchers in their scientific endeavors.

Core Mechanism of Photoreactivity

The photoreactivity of AMT with nucleic acids is a two-step process initiated by the non-covalent intercalation of the planar tricyclic psoralen ring into the DNA or RNA double helix.[1] This intercalation preferentially occurs at 5'-TpA sites in DNA.[2] The subsequent exposure to UVA light (approximately 365 nm) triggers a [2+2] photocycloaddition between the 3,4 (pyrone) or 4',5' (furan) double bonds of the psoralen and the 5,6 double bond of adjacent pyrimidine bases (thymine, cytosine, or uracil) on opposite strands.[3][4] This results in the formation of a stable cyclobutane (B1203170) ring, covalently linking the two strands of the nucleic acid.[5]

The initial photoadduct is a monoadduct, where AMT is attached to a single pyrimidine. A second photochemical reaction can occur, leading to the formation of an interstrand crosslink (ICL), effectively tethering the two strands of the duplex.[5] These crosslinks are reversible and can be cleaved by exposure to short-wave UV light (254 nm), a feature that is particularly useful for subsequent analytical procedures.[6][7]

Quantitative Data on AMT-Nucleic Acid Interactions

The efficiency of AMT-mediated photocrosslinking is influenced by several factors, including the concentration of AMT, the intensity and duration of UV irradiation, and the base composition of the nucleic acid sequence.[5] While comprehensive kinetic data is dispersed across various studies, the following table summarizes key quantitative parameters.

| Parameter | Value/Range | Nucleic Acid | Comments | Reference(s) |

| Photoaddition Quantum Yield | 0.12 | AT-DNA | Represents the efficiency of the initial photoaddition event. | [5] |

| Intercalation Affinity (KD) | Varies | DNA | The dissociation constant (KD) quantifies the binding affinity; a smaller KD indicates stronger binding. Specific values are context-dependent. | [5] |

| Crosslinking Efficiency | Not quantitative; a small fraction of interacting RNAs are linked. | RNA | The process is known to be inefficient, often requiring optimization. | [6][7] |

| Solubility of AMT | Low (~1 mg/mL in water) | N/A | Low solubility can limit crosslinking efficiency in cellular applications. | [3][8] |

| Amotosalen Solubility | 230 mg/mL in water | N/A | Amotosalen, a derivative, offers significantly higher solubility and improved crosslinking efficiency. | [3][8] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of AMT in research. Below are representative protocols for in vitro and in vivo crosslinking experiments.

In Vitro RNA-RNA Interaction Crosslinking

This protocol is adapted from a method for detecting mRNA-sRNA interactions.[6][7]

1. Sample Preparation:

-

In a 10 μl reaction volume, combine:

-

90 pmol of α-32P-labeled small RNA (sRNA)

-

90 pmol of messenger RNA (mRNA)

-

360 ng of 4′-aminomethyltrioxsalen hydrochloride (AMT)

-

-

Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNA species.

2. Incubation:

-

Add 1× Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP).

-

Incubate the samples for 10 minutes at 4°C in the dark to allow for AMT intercalation.

3. UV Crosslinking:

-

Pipette the samples onto a piece of parafilm on a cooled metal block.

-

Irradiate with a handheld UV lamp at 365 nm (e.g., 8 W) from a distance of approximately 2 cm for 30 minutes in the dark.

4. Analysis:

-

Analyze the crosslinked products by polyacrylamide gel electrophoresis (PAGE). Crosslinked species will exhibit reduced mobility.

5. (Optional) Crosslink Reversal:

-

To reverse the crosslinks, irradiate the sample at 254 nm for 10 minutes.[7]

In Vivo RNA Structure and Interaction Analysis (PARIS Method)

The Psoralen Analysis of RNA Interactions and Structures (PARIS) method enables the transcriptome-wide determination of RNA duplexes in living cells.[9][10][11]

1. Cell Treatment:

-

Treat living cells with a cell-permeable psoralen derivative like AMT.

2. In Vivo Crosslinking:

-

Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.

3. RNA Extraction and Fragmentation:

-

Isolate total RNA from the cells.

-

Partially digest the RNA with an RNase.

4. Purification of Crosslinked RNA:

-

Utilize two-dimensional gel electrophoresis (2D-PAGE) to selectively purify the crosslinked RNA fragments, which constitute a small fraction of the total RNA.[9]

5. Proximity Ligation:

-

Perform proximity ligation to join the two ends of the crosslinked RNA duplex into a single chimeric molecule.

6. High-Throughput Sequencing:

-

Reverse transcribe the ligated RNA into cDNA and subject it to high-throughput sequencing. The resulting chimeric reads can then be bioinformatically analyzed to identify intramolecular and intermolecular RNA interactions.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing the complex processes involved in AMT photoreactivity studies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. A clickable psoralen to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 8. biorxiv.org [biorxiv.org]

- 9. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]

Aminomethyltrioxsalen Hydrochloride: An In-depth Technical Guide to Probing Double-Stranded RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen (B192213) derivative that serves as a powerful tool for the structural and functional analysis of double-stranded RNA (dsRNA). This technical guide provides a comprehensive overview of AMT's mechanism of action, quantitative data on its performance, detailed experimental protocols for its use as a dsRNA probe, and visual representations of key workflows. AMT's ability to covalently cross-link dsRNA upon photoactivation makes it an invaluable reagent for identifying RNA-RNA interactions, probing RNA secondary and tertiary structures, and investigating the roles of dsRNA in various biological processes.

Core Principles and Mechanism of Action

Aminomethyltrioxsalen hydrochloride is a tricyclic heterocyclic compound that readily intercalates into the helical structure of double-stranded nucleic acids.[1][2] Its planar structure allows it to insert between adjacent base pairs in a dsRNA duplex. Upon irradiation with long-wavelength ultraviolet (UVA) light (approximately 365 nm), AMT becomes photoactivated and forms covalent monoadducts with pyrimidine (B1678525) bases, primarily uracil (B121893) and cytosine.[3][4][5] With continued irradiation, a second photochemical reaction can occur, resulting in the formation of a diadduct, or interstrand cross-link, between pyrimidines on opposite strands of the dsRNA.[3][4][5]

This cross-linking is a highly specific process, requiring the dsRNA duplex for initial intercalation. The covalent nature of the cross-link allows for the stabilization and subsequent identification of RNA-RNA interactions, both intramolecular and intermolecular. A key feature of AMT-mediated cross-linking is its reversibility. Exposure to short-wavelength UV (UVC) light (around 254 nm) can reverse the covalent bonds, allowing for the separation of the cross-linked RNA strands for downstream analysis.[1][3][6][7]

Data Presentation: Performance and Efficiency

While precise dissociation constants (Kd) for AMT binding to dsRNA are not extensively reported in the literature, it is characterized as having a high affinity for dsRNA.[2] The efficiency of the cross-linking reaction can be influenced by several factors, including the concentration of AMT, the intensity and duration of UVA irradiation, and the specific sequence and structure of the dsRNA target. The process is generally considered to be of low efficiency, with only a small fraction of interacting RNAs being covalently linked.[3][8]

Recent developments have led to the synthesis of AMT derivatives with improved properties. The following table summarizes a comparison between AMT and some of its derivatives.

| Compound | Key Feature | Reported Efficiency Improvement | Reference(s) |

| Aminomethyltrioxsalen (AMT) | Standard psoralen derivative for dsRNA probing. | Baseline | |

| Amotosalen | Higher solubility than AMT. | A 10-fold increase in concentration resulted in a 7-fold increase in cross-linked RNA in vivo compared to AMT. | [4][9] |

| AP3B (AMT-PEG3-Biotin) | Biotinylated AMT derivative for affinity purification. | 4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin. | [10][11] |

Experimental Protocols

The following is a generalized, step-by-step protocol for using AMT to probe for dsRNA interactions in vitro. This protocol is a synthesis of methodologies described in the literature and should be optimized for specific experimental systems.[3][6][8]

Preparation of RNA and AMT Stock Solution

-

RNA Preparation: Resuspend the RNA sample(s) in an appropriate buffer, such as 1x Tpt1 reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2.5 mM spermidine, 0.1 mM DTT, 50 μM GTP).

-

AMT Stock Solution: Prepare a stock solution of Aminomethyltrioxsalen hydrochloride in sterile, nuclease-free water. The concentration should be optimized, but a starting point of 1 mg/mL is common. Store the stock solution protected from light.

Hybridization of RNA (for intermolecular interactions)

-

If probing for interactions between two different RNA molecules (e.g., mRNA and sRNA), mix equimolar amounts of the RNAs in the reaction buffer.

-

Heat the mixture to 95°C for 1 minute and then immediately place it on ice to facilitate annealing.

-

Incubate on ice for at least 10 minutes to allow for the formation of intermolecular duplexes.

AMT Cross-linking

-

Add AMT stock solution to the RNA sample to the desired final concentration (e.g., 48 ng/μl).[6]

-

Incubate the mixture in the dark at 4°C for 10 minutes to allow for AMT intercalation.

-

Place the samples on a cooled metal block or on ice and irradiate with a 365 nm UVA hand lamp (e.g., 8 W) at a close distance (e.g., ~2 cm) for 30 minutes in the dark.[8]

-

Negative Control: Prepare a sample without UVA irradiation to serve as a negative control.

Analysis of Cross-linked RNA

-

The cross-linked RNA can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). Cross-linked species will migrate slower than their non-cross-linked counterparts.

-

The cross-linked bands can be excised from the gel for further analysis.

Reversal of Cross-links (Optional)

-

To reverse the cross-links, irradiate the sample with 254 nm UVC light for 10 minutes.[8] This will separate the cross-linked RNA strands.

Downstream Analysis

Following cross-linking and optional reversal, a variety of techniques can be employed to identify the interacting RNA species and the specific sites of interaction. A common workflow involves RNA fragmentation, ligation, reverse transcription, and PCR amplification.

Mandatory Visualizations

Experimental Workflow for Identifying RNA-RNA Interactions using AMT Cross-linking

Caption: Workflow for dsRNA interaction analysis using AMT.

Mechanism of AMT Action on dsRNA

Caption: Mechanism of AMT-mediated dsRNA cross-linking.

References

- 1. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. An improved 4'-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Photochemotherapy: A Technical Guide to the History and Discovery of Psoralen Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psoralens, a class of naturally occurring furocoumarins, have a rich history that intertwines ancient traditional medicine with modern molecular biology. These tricyclic heterocyclic compounds, found in plants like Psoralea corylifolia, figs, and celery, are renowned for their photosensitizing properties.[1] When activated by ultraviolet A (UVA) radiation, psoralen (B192213) derivatives become potent therapeutic agents, a modality known as PUVA (Psoralen + UVA) therapy. This technical guide delves into the historical evolution of psoralen research, from its empirical beginnings to the sophisticated discovery and development of novel derivatives. We will explore the core mechanisms of action, detail key experimental protocols, and present quantitative data to provide a comprehensive resource for professionals in drug development and scientific research.

A Journey Through Time: The Historical Milestones of Psoralen Research

The therapeutic application of psoralen-containing plants dates back to ancient Egypt and India, where they were used to treat vitiligo, a depigmenting skin disorder.[2][3] However, the scientific investigation into these compounds began in earnest in the 20th century. The evolution of psoralen research can be broadly categorized into five distinct periods:

-

Ancient and Traditional Use (c. 2000 BC - 1930s): The empirical use of crushed plant matter containing psoralens, followed by sun exposure, to repigment skin affected by vitiligo.[2]

-

Isolation and Chemical Characterization (1930s - 1950s): The active compounds were isolated from plants, with 8-methoxypsoralen (8-MOP, also known as methoxsalen) being one of the first to be identified and structurally elucidated.[2] This era marked the beginning of a more systematic approach to treatment.

-

Mechanistic Insights and Early Clinical Applications (1960s - 1970s): Research focused on understanding the mechanism of action, revealing that psoralens intercalate into DNA and, upon UVA activation, form covalent adducts with pyrimidine (B1678525) bases.[1] This discovery paved the way for the development of modern PUVA therapy for psoriasis in the 1970s.[2][4]

-

Expansion of Photochemotherapy (1970s - 1990s): The efficacy of PUVA therapy was established for a range of hyperproliferative and inflammatory skin diseases, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][5] This period saw the optimization of treatment protocols and the development of specialized UVA irradiation equipment.

-

Era of Derivative Synthesis and Targeted Therapies (1990s - Present): The focus has shifted towards synthesizing novel psoralen derivatives with improved efficacy, reduced side effects, and enhanced targeting.[6][7] Research is also exploring the non-DNA-related mechanisms of psoralens, such as their effects on cellular signaling pathways.[8][9]

Core Mechanism of Action: DNA Intercalation and Photoadduct Formation

The primary mechanism of action of psoralen derivatives involves their interaction with cellular DNA. This process can be broken down into two key steps:

-

Intercalation: Psoralens, being planar molecules, insert themselves between the base pairs of the DNA double helix.[1] This non-covalent interaction is a prerequisite for the subsequent photochemical reaction.

-

Photoadduct Formation: Upon exposure to UVA radiation (320-400 nm), the intercalated psoralen absorbs photons and becomes electronically excited. This excited state allows the psoralen to form covalent bonds with adjacent pyrimidine bases, primarily thymine.[1] Two types of adducts can be formed:

-

Monoadducts (MAs): The psoralen molecule attaches to a single pyrimidine base on one strand of the DNA.

-

Interstrand Cross-links (ICLs): The psoralen molecule reacts with pyrimidine bases on both strands of the DNA, creating a covalent link between them.[8]

-

The formation of these DNA adducts, particularly ICLs, is highly cytotoxic as it blocks DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[5] This antiproliferative effect is the basis for the therapeutic efficacy of PUVA in treating hyperproliferative skin disorders like psoriasis.

Quantitative Data on Psoralen Derivatives

The following tables summarize key quantitative data related to the efficacy and activity of various psoralen derivatives.

Table 1: In Vitro Cytotoxicity of Psoralen Derivatives (IC50 Values)

| Psoralen Derivative | Cell Line | IC50 (µM) | Reference |

| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 10.79 ± 1.85 | [4] |

| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.13 ± 0.003 | [4] |

| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.05 ± 0.01 | [4] |

| 4-Bromobenzyl amide derivative (3c) | T47-D (Breast Cancer) | 10.14 | [3] |

| Furanylamide derivative (3g) | SK-BR-3 (Breast Cancer) | 2.71 (with UVA) | [3] |

Table 2: Quantitative Analysis of DNA Adduct Formation

| Psoralen Derivative | Adduct Type | Yield (lesions / 10⁶ nucleotides) at 10.0 J/cm² UVA | Reference |

| 8-Methoxypsoralen (8-MOP) | Interstrand Cross-links (ICLs) | ~1.28 | [10] |

| 8-Methoxypsoralen (8-MOP) | Monoadducts (MAs) | 66.6 | [10] |

| Amotosalen (S59) | Interstrand Cross-links (ICLs) | ~1280 | [10] |

| Amotosalen (S59) | Monoadducts (MAs) | 194 | [10] |

Table 3: Reaction Quantum Yields for Psoralen Photoaddition to DNA

| Psoralen Derivative | Quantum Yield (ΦR) | Reference |

| 8-Methoxypsoralen (8-MOP) | 0.04 | [2] |

| 4,5',8-Trimethylpsoralen (TMP) | 0.4 | [2] |

| 5-Methoxypsoralen (5-MOP) | 0.017 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments in psoralen research.

Protocol 1: Synthesis of 8-Methoxypsoralen (Methoxsalen)

This protocol is a generalized representation based on described synthetic routes.

Materials:

-

Dimethyl sulfate (B86663)

-

1,5-Dibromo-2,3,4-trimethoxybenzene

-

Dimethylformamide (DMF)

-

Boron trichloride (B1173362)

-

Ethyl bromoacetate (B1195939)

-

Potassium acetate (B1210297)

-

Acetic anhydride (B1165640)

-

Sodium acetate

-

Appropriate solvents (e.g., ethanol, acetone, etc.)

Procedure:

-

Methylation of Pyrogallol: Methylate pyrogallol with dimethyl sulfate to form 1,2,3-trimethoxybenzene (B147658).

-

Bromination: Brominate 1,2,3-trimethoxybenzene to yield 1,5-dibromo-2,3,4-trimethoxybenzene.

-

Formylation: Convert the dibromo compound to 5-bromo-2,3,4-trimethoxybenzaldehyde (B1625993) using butyllithium and DMF.

-

Demethylation: Selectively cleave the methoxy (B1213986) group ortho to the formyl group using boron trichloride to produce 5-bromo-3,4-dimethoxysalicylaldehyde.

-

Etherification: React with ethyl bromoacetate in the presence of potassium acetate to form the corresponding phenoxyacetate (B1228835) derivative.

-

Hydrolysis: Hydrolyze the ester to the carboxylic acid.

-

Benzofuran Ring Formation: Cyclize the phenoxyacetic acid derivative using acetic anhydride and sodium acetate to form the 5-bromo-6,7-dimethoxybenzofuran intermediate.

-

Second Formylation: Introduce a formyl group at the 5-position using butyllithium and DMF.

-

Second Demethylation: Cleave the methoxy group at the 6-position with boron trichloride to yield 5-formyl-6-hydroxy-7-methoxybenzofuran.

-

Final Cyclization (Perkin Condensation): Perform a Perkin condensation to form the final pyrone ring, yielding 8-methoxypsoralen.

-

Purification: Purify the final product using appropriate techniques such as recrystallization or column chromatography.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of psoralen derivatives in combination with UVA irradiation.

Materials:

-

Human melanoma cell line (e.g., A375) or other relevant cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Psoralen derivative stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

UVA light source (with calibrated output)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the psoralen derivative. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the psoralen derivative for a specified time (e.g., 1-2 hours) in the dark.

-

UVA Irradiation: Expose the cells to a specific dose of UVA radiation (e.g., 1-2 J/cm²). A parallel plate should be kept in the dark to assess "dark toxicity".

-

Post-Irradiation Incubation: Incubate the cells for a further period (e.g., 48-72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Analysis of Psoralen-DNA Adducts by MALDI-TOF Mass Spectrometry

This protocol outlines the general steps for detecting and quantifying psoralen-DNA adducts.

Materials:

-

Genomic DNA

-

Psoralen derivative

-

UVA light source

-

Enzymatic digestion cocktail (e.g., nuclease P1, snake venom phosphodiesterase, alkaline phosphatase)

-

MALDI matrix (e.g., 3-hydroxypicolinic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

DNA Treatment: Incubate genomic DNA with the psoralen derivative in the dark to allow for intercalation.

-

UVA Irradiation: Expose the DNA-psoralen mixture to a controlled dose of UVA radiation to induce adduct formation.

-

DNA Purification: Purify the DNA to remove unbound psoralen.

-

Enzymatic Digestion: Digest the adducted DNA to individual nucleosides or small oligonucleotides using an enzymatic cocktail.

-

Sample Preparation for MALDI-TOF: Co-crystallize the digested DNA sample with a suitable MALDI matrix on a target plate.

-

Mass Spectrometry Analysis: Acquire mass spectra in the positive or negative ion mode. The mass of the psoralen-adducted nucleosides will be higher than that of the unmodified nucleosides.

-

Data Analysis: Identify the peaks corresponding to the psoralen-DNA monoadducts and interstrand cross-links based on their mass-to-charge ratio (m/z). Quantify the adducts by comparing the peak intensities to those of internal standards.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Psoralen and the Epidermal Growth Factor Receptor (EGFR)

Beyond its direct interaction with DNA, photoactivated psoralen has been shown to modulate cellular signaling pathways, notably the Epidermal Growth Factor Receptor (EGFR) pathway.[9] In keratinocytes, the hyperproliferative cells in psoriasis, PUVA therapy can lead to the inhibition of EGFR signaling.[7][11] This inhibition is thought to contribute to the anti-proliferative effects of the treatment.

Caption: Psoralen's inhibitory effect on the EGFR signaling pathway.

Experimental Workflow: Psoralen Derivative Drug Discovery

The discovery and development of new psoralen derivatives follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical workflow for psoralen derivative drug discovery.

Conclusion

The journey of psoralen derivatives from ancient remedies to rationally designed photochemotherapeutic agents exemplifies the evolution of pharmaceutical research. The foundational understanding of their DNA-damaging mechanism has paved the way for the development of PUVA therapy, a cornerstone in dermatology. The current research landscape is focused on refining the therapeutic window of psoralens by synthesizing derivatives with enhanced potency and reduced toxicity, and by elucidating their complex interactions with cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, fostering further innovation in the field of photochemotherapy. The continued exploration of psoralen chemistry and biology holds the promise of developing next-generation photosensitizers with improved clinical outcomes for a variety of diseases.

References

- 1. Effects of 8-methoxypsoralen and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Psoralen: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]

- 6. Structure and in vivo psoralen DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UVB-induced epidermal growth factor receptor phosphorylation is critical for downstream signaling and keratinocyte survival - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 4'-aminomethyl-4,5',8-trimethylpsoralen: An In-depth Technical Guide to its Dark and Photoreactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-aminomethyl-4,5',8-trimethylpsoralen (B1664890) (AMT), a synthetic furocoumarin, is a potent bifunctional photoreactive agent extensively utilized in molecular biology and with potential therapeutic applications.[1] Its planar structure allows it to intercalate into the DNA double helix, a process that occurs in the absence of light, referred to as "dark" binding.[1] Upon exposure to long-wavelength ultraviolet light (UVA), AMT covalently binds to pyrimidine (B1678525) bases, primarily thymine, forming monoadducts and interstrand crosslinks (ICLs).[1][2] This photoreactivity forms the basis of its biological effects, including the inhibition of cellular proliferation and the inactivation of viruses.[1][3][4] This technical guide provides a comprehensive overview of the dark and photoreactivity of AMT, detailing its interaction with DNA, the kinetics of photoadduct formation, and the experimental methodologies used for its study.

Dark Reactivity: Intercalation and Genotoxicity

In the absence of light, AMT exhibits a significant affinity for double-stranded DNA and RNA, intercalating between base pairs.[1] This non-covalent interaction is the prerequisite for its subsequent photoreactions. The positively charged aminomethyl group at the 4' position enhances its affinity for the negatively charged phosphate (B84403) backbone of nucleic acids, contributing to a high DNA binding constant.[5]

Even without photoactivation, AMT can exhibit genotoxicity. Studies have shown that the dark reaction of AMT with DNA can lead to the structural destabilization of the double helix.[3] This inherent genotoxicity is comparable to that of other known genotoxic agents.[3]

Photoreactivity: A Tale of Two Adducts

The defining characteristic of AMT is its photoreactivity upon exposure to UVA light (320-400 nm).[2][6][7] This process is initiated by the formation of a local triplet state of the intercalated AMT molecule.[2][8][9] This excited state is highly reactive and undergoes a [2+2] cycloaddition with the 5,6-double bond of a pyrimidine base, most commonly thymine, at a 5'-TA sequence.[5][10]

This initial reaction results in the formation of a furan-side monoadduct .[2] Absorption of a second photon by this monoadduct can lead to a second cycloaddition reaction with a pyrimidine on the opposite DNA strand, forming an interstrand crosslink (ICL) .[10][11] The formation of both monoadducts and ICLs contributes to the biological consequences of AMT photoreactivity.[3] Short-wavelength UV light (e.g., 254 nm) can reverse this crosslinking reaction.[1][12]

The photoreaction of AMT is highly efficient, with a reported quantum yield for photoaddition of 0.12.[2][13] The high DNA binding constant of AMT leads to a high fraction of intercalated molecules, resulting in a significant level of photoadduct formation.[6]

Quantitative Data on AMT Reactivity

| Parameter | Value | DNA/RNA Type | Reference |

| DNA Binding Constant (K) | 1.5 x 10⁵ M⁻¹ | Calf Thymus DNA | [6] |

| Photoaddition Quantum Yield (Φ) | 0.12 | AT-DNA | [2][13] |

| Triplet State Lifetime | 1–10 µs | AT-DNA | [2][8][9] |

| Biradical Intermediate Formation Time | 1–10 µs | AT-DNA | [8] |

| Final Adduct Formation Time | ~50 µs | AT-DNA | [8] |

| D₃₇ Value (HPLC) for Photodestruction | 0.6 J/cm² | Platelet Suspensions | [14] |

| D₃₇ Value (Bioassay) for Photodestruction | 0.3 J/cm² | Platelet Suspensions | [14] |

Signaling Pathways and Biological Consequences

The DNA adducts formed by photoactivated AMT are potent inducers of cellular responses. These lesions can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.[15] The cellular machinery recognizes these adducts, triggering DNA repair pathways. Notably, the presence of psoralen-induced DNA adducts can activate the Ataxia-Telangiectasia and Rad3-Related (ATR)-dependent signaling pathway, leading to the phosphorylation and activation of the tumor suppressor protein p53.[15]

Beyond its direct interaction with DNA, evidence suggests that photoactivated psoralens may also exert their effects through interactions with cell surface receptors.[7][16] Specifically, they have been shown to inhibit the binding of epidermal growth factor (EGF) to its receptor and modulate its tyrosine kinase activity.[7][16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dark and photoreactivity of 4'-aminomethyl-4,5',8-trimethylpsoralen with T7 phage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of psoralens: isobologram analysis reveals that ultraviolet light potentiation of psoralen action is not additive but synergistic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Photoaddition of a Psoralen to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction of psoralen-derivatized oligodeoxyribonucleoside methylphosphonates with single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Determination of residual 4'-aminomethyl-4,5',8-trimethylpsoralen and mutagenicity testing following psoralen plus UVA treatment of platelet suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Virus Inactivation Using Aminomethyltrioxsalen Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a potent psoralen (B192213) derivative used for the effective and irreversible inactivation of viruses. This method offers a significant advantage over traditional inactivation techniques like heat or formalin treatment by preserving the structural integrity of viral proteins, including critical surface epitopes.[1][2] This makes AMT-inactivated viruses ideal for use as immunological antigens in vaccines, diagnostic assays, and for the safe handling of viral material in lower biosafety level environments.[1][3] The mechanism of action involves the intercalation of AMT into the viral nucleic acid (DNA or RNA). Upon exposure to long-wave ultraviolet (UVA) light, AMT forms covalent cross-links between pyrimidine (B1678525) bases, effectively inhibiting viral replication without denaturing proteins.[1][2]

Data Summary

The following tables summarize the quantitative data on the efficiency of AMT-based virus inactivation across various virus families.

Table 1: Inactivation of Various RNA Viruses with 4'-aminomethyl-trioxsalen (AMT) and UV-A Exposure

| Virus Family | Virus | Initial Titer (TCID₅₀/mL) | AMT Concentration (µg/mL) | UV-A Exposure Time (min) for Complete Inactivation | Reference |

| Flaviviridae | Dengue virus (DENV-2) | Not Specified | Not Specified | 30 | [1] |

| Bunyaviridae | CCHF IbAr10200 | 10⁵.¹ | 20 | Not Specified | [4] |

| Arenaviridae | Lassa Josiah (LASV) | 10⁵.⁰ | 20 | Not Specified | [4] |

| Coronaviridae | MERS-CoV Jordan | 10⁶.⁹ | 20 | Not Specified | [4] |

| Flaviviridae | Venezuelan Equine Encephalitis TC83 (VEEV) | 10⁶.⁷ | 20 | Not Specified | [4] |

| Arenaviridae | Junin Candid #1 (JUNV) | 10⁴.² | 20 | 90 | [4] |

| Bunyaviridae | Rift Valley Fever ZH-501 (RVFV) | 10⁷.⁸ | 20 | 90 | [4] |

| Filoviridae | Ebola Zaire (EBOV) | 10⁷.³ | 20 | 120 | [4] |

Experimental Protocols

Protocol 1: General Procedure for Virus Inactivation with AMT and UV-A

This protocol provides a general framework for the inactivation of a viral stock. Optimization of AMT concentration and UV-A exposure time may be required for different viruses and sample matrices.

Materials:

-

Aminomethyltrioxsalen hydrochloride (AMT) stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Virus stock in a clear, UV-transparent buffer (e.g., phosphate-buffered saline, PBS)

-

UV-A light source (365 nm)

-

UV meter to measure light intensity

-

Sterile, UV-transparent reaction vessels (e.g., quartz cuvettes, petri dishes)

-

Stir plate and stir bar (optional, for larger volumes)

-

Appropriate personal protective equipment (PPE) for handling the specific virus

Procedure:

-

Preparation of Virus Sample: Dilute the virus stock to the desired concentration in a UV-transparent buffer. The total volume will depend on the experimental needs. For initial optimization, a volume of 1-5 mL is recommended.

-

Addition of AMT: Add the AMT stock solution to the virus suspension to achieve the desired final concentration (e.g., 20 µg/mL). Mix gently by pipetting or swirling. Protect the sample from light from this point forward.

-

Incubation (optional): Some protocols include a brief pre-incubation step (e.g., 15-30 minutes) at room temperature in the dark to allow for AMT intercalation into the viral genome.

-

UV-A Irradiation:

-

Place the sample under the UV-A light source. If using a stir plate, add a sterile stir bar to the sample and ensure continuous mixing during irradiation.

-

Measure the UV-A intensity at the sample surface using a UV meter. A typical intensity is around 1000 µW/cm².

-

Expose the sample to UV-A light for the predetermined time (e.g., 30-120 minutes). The optimal time should be determined empirically for each virus.

-

-

Post-Irradiation Handling: After irradiation, the virus is considered inactivated. However, it is crucial to validate the inactivation.

-

Validation of Inactivation:

-

Perform a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay to confirm the absence of infectious virus.

-

Culture the treated virus on susceptible host cells for an extended period (e.g., 10-14 days) and observe for any cytopathic effect (CPE).[4]

-

A blind passage of the culture supernatant onto fresh cells for another incubation period is recommended to ensure complete inactivation.[4]

-

Protocol 2: Preparation of Psoralen-Inactivated SARS-CoV-2 for Vaccine Development

This protocol is adapted from a study developing a psoralen-inactivated SARS-CoV-2 vaccine.

Materials:

-

Highly purified SARS-CoV-2 virus stock

-

Aminomethyltrioxsalen hydrochloride (AMT)

-

UV-A irradiation system

-

Adjuvant (e.g., Advax-CpG)

-

Sterile PBS

Procedure:

-

Virus Preparation: Start with a highly purified and concentrated stock of SARS-CoV-2.

-

AMT Treatment: Add AMT to the virus preparation. The exact concentration and incubation parameters should be optimized to ensure complete inactivation while preserving antigenicity.

-

UV-A Inactivation: Expose the AMT-treated virus to long-wavelength UV light to induce cross-linking of the viral RNA.

-

Verification of Inactivation: Confirm the complete inactivation of the virus using cell culture-based infectivity assays over multiple passages.

-

Vaccine Formulation: Formulate the inactivated virus with a suitable adjuvant, such as Advax-CpG, in sterile PBS.

-

Immunogenicity and Efficacy Studies: Use the formulated vaccine in preclinical models (e.g., nonhuman primates) to evaluate its ability to elicit neutralizing antibodies and provide protection against a live virus challenge.[2]

Visualizations

Mechanism of Action: AMT-Mediated Virus Inactivation

Caption: Mechanism of AMT-mediated virus inactivation.

Experimental Workflow: Virus Inactivation and Validation

Caption: Experimental workflow for virus inactivation.

Signaling Pathway: Direct Action of AMT on Viral Genome

It is important to note that Aminomethyltrioxsalen hydrochloride does not act by modulating host cell signaling pathways to achieve virus inactivation. Its mechanism is a direct photochemical reaction with the viral nucleic acid.

Caption: Direct action of AMT on the viral genome.

References

- 1. Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Psoralen Inactivation of Viruses: A Process for the Safe Manipulation of Viral Antigen and Nucleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Notes: Aminomethyltrioxsalen Hydrochloride in RNA Structure Analysis

Introduction

Aminomethyltrioxsalen hydrochloride (AMT) is a psoralen (B192213) derivative that serves as a powerful tool for probing RNA secondary and tertiary structures, as well as RNA-RNA interactions both in vitro and in vivo.[1][2] As a bifunctional nucleic acid intercalating agent, AMT penetrates intact cells and intercalates into double-stranded regions of RNA.[2][3] Upon irradiation with long-wavelength ultraviolet (UVA) light (365 nm), AMT forms covalent inter-strand crosslinks between pyrimidine (B1678525) residues (uracil and cytosine) on opposite strands.[1][4] This process effectively "freezes" RNA duplexes, allowing for the identification of interacting strands. A key feature of AMT is the reversibility of this crosslinking; irradiation with short-wavelength UV (UVC) light (254 nm) can reverse the covalent bonds, facilitating the subsequent analysis of the individual RNA strands.[1][2][5] This methodology is a cornerstone of advanced RNA analysis techniques such as PARIS (Psoralen Analysis of RNA Interactions and Structures).[2]

Mechanism of Action

The utility of AMT in RNA structure analysis stems from its photo-reactive properties. The process involves three key stages:

-

Intercalation: The planar psoralen ring structure of AMT intercalates into the helical regions of RNA duplexes.[4]

-

Photocrosslinking: Exposure to 365 nm UV light triggers two consecutive [2+2] photocycloaddition reactions between the furan (B31954) and pyrone rings of AMT and the 5,6-double bonds of pyrimidine bases on opposing strands, forming a stable cyclobutane (B1203170) adduct.[4]

-

Reversal: The crosslinks can be reversed by irradiation with 254 nm UV light, which cleaves the cyclobutane ring, separating the previously linked RNA strands.[1][6]

Quantitative Data Summary

The concentration and conditions for AMT application can vary depending on the experimental goals. Below are tables summarizing quantitative data from cited protocols.

Table 1: AMT Crosslinking Reaction Parameters

| Parameter | Value | Source |

| AMT Concentration (in vitro) | 48 ng/µL | [1][6] |

| RNA Amount (in vitro) | 90 pmol of each RNA | [1] |

| AMT Amount (in vitro) | 360 ng | [1] |

| UV Irradiation (Crosslinking) | 365 nm (8W lamp, ~2 cm distance) | [1] |

| Irradiation Time (Crosslinking) | 30 minutes | [1] |

| UV Irradiation (Reversal) | 254 nm | [1][2] |

| Irradiation Time (Reversal) | 15 minutes | [2] |

Table 2: Comparison of Psoralen Derivatives for Crosslinking Efficiency

A study comparing AMT with another psoralen derivative, amotosalen (B1665471), found that amotosalen demonstrated higher crosslinking efficiency, particularly at increased concentrations.[7]

| Psoralen Derivative | Concentration | Total Crosslinked RNA Fragments | Source |

| AMT | 0.5 mg/mL | 0.82% | [7] |

| Amotosalen | 0.5 mg/mL | More efficient than AMT | [7] |

| Amotosalen | 5.0 mg/mL | 4.65% (~5.7-fold increase over 0.5 mg/mL AMT) | [7] |

Experimental Protocols

Protocol 1: In Vitro Detection of mRNA-sRNA Interactions using AMT Crosslinking

This protocol is an optimized method for identifying interactions between two RNA molecules, such as a small RNA (sRNA) and its messenger RNA (mRNA) target.[1][8]

Materials:

-

Purified mRNA and sRNA transcripts

-

Aminomethyltrioxsalen hydrochloride (AMT)

-

10x Tpt1 reaction buffer (200 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 25 mM spermidine, 1 mM DTT, 500 µM GTP)

-

Arabidopsis thaliana tRNA ligase (AtRNL)

-

ATP

-

tRNA 2′-phosphotransferase 1 (Tpt1)

-

Nicotinamide adenine (B156593) dinucleotide (NAD)

-

Reverse Transcriptase (e.g., M-MuLV)

-

PCR reagents

-

Handheld UV lamp (365 nm and 254 nm)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) supplies

Methodology:

-

RNA Hybridization and Crosslinking: a. In a 10 µL reaction, mix 90 pmol of each α-³²P-labeled sRNA and mRNA with 360 ng of AMT.[1] b. Heat the mixture to 95°C for 1 minute and immediately chill on ice to denature and then anneal the RNAs.[1] c. Add 1x Tpt1 reaction buffer and incubate for 10 minutes at 4°C in the dark.[1][8] d. Pipette the sample onto a piece of parafilm on a pre-cooled metal block and irradiate with a 365 nm UV hand lamp (e.g., 8W) at a distance of ~2 cm for 30 minutes in the dark.[1]

-

Ligation of Crosslinked RNA: a. Following crosslinking, the RNA ends may need to be trimmed (e.g., with RNase T1) to generate 2′,3′-cyclic phosphate (B84403) and 5′-hydroxyl ends, which increases ligation efficiency.[1][8] b. Incubate 2.5 pmol of the isolated crosslinked product with 100 nM AtRNL ligase and 1 mM ATP in 1x Tpt1 reaction buffer.[8] c. Incubate for 45 minutes at 37°C.[8] AtRNL directly ligates the 2′,3′-cyclic phosphate and 5′-OH ends.[9]

-

Crosslink Reversal: a. To reverse the AMT crosslink, place the ligated sample on ice.[2] b. Irradiate the sample with 254 nm UV light for 15 minutes.[2] This will result in a single, ligated RNA molecule representing the original interacting pair.[1]

-

Dephosphorylation and Reverse Transcription: a. To remove the 2'-phosphate group left by the ligation reaction, treat the sample with Tpt1.[8] Add 0.6 µM Tpt1 and 10 mM NAD to the ligation reaction and incubate at 30°C for 30 minutes.[8] b. The resulting RNA can now be used as a template for reverse transcription (RT) using specific primers. c. The generated cDNA is then amplified via PCR for subsequent sequencing and analysis.[1]

Protocol 2: Outline of In Vivo RNA Structure Probing (PARIS Method)

The PARIS (Psoralen Analysis of RNA Interactions and Structures) method uses AMT to capture RNA duplexes within living cells, providing a global view of the RNA interactome.[2][7]

Methodology Outline:

-

In Vivo Crosslinking: a. Treat living cells with a cell-permeable psoralen derivative like AMT.[2] b. Irradiate the cells with 365 nm UV light to induce crosslinking of RNA duplexes.[2]

-

RNA Extraction and Fragmentation: a. Lyse the cells and extract total RNA using a standard method like TRIzol.[2] b. Partially digest the RNA to smaller fragments using an enzyme such as RNase III.[2] This step reduces the size of the RNA for more efficient downstream processing.

-

Purification of Crosslinked Fragments: a. Separate the crosslinked RNA fragments from the much larger pool of non-crosslinked, single-stranded fragments. This is a critical step often achieved using two-dimensional (2D) gel electrophoresis.[2]

-

Proximity Ligation: a. Ligate the ends of the trimmed, crosslinked RNA duplexes. This creates a single chimeric RNA molecule from the two previously interacting fragments.[2]

-

Crosslink Reversal and Library Preparation: a. Reverse the AMT crosslinks by irradiating the purified, ligated RNA with 254 nm UV light.[2] b. Perform reverse transcription and PCR to create a cDNA library for high-throughput sequencing.[2] The resulting sequences reveal the identity of the original interacting RNA molecules.

Visualizations

Caption: A streamlined workflow for detecting RNA-RNA interactions in vitro using AMT.

Caption: Key stages of the PARIS method for global analysis of RNA structures in living cells.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PARIS: Psoralen Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of RNA secondary structure by photochemical reversal of psoralen crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. uscholar.univie.ac.at [uscholar.univie.ac.at]

- 9. A streamlined protocol for the detection of mRNA-sRNA interactions using AMT-crosslinking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the RNA Interactome: A Guide to In Vivo Crosslinking with Aminomethyltrioxsalen Hydrochloride

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate network of RNA-RNA interactions is fundamental to a vast array of cellular processes, from gene regulation to viral replication. Capturing these transient interactions within the complex environment of a living cell is a significant challenge. Aminomethyltrioxsalen (AMT) hydrochloride, a psoralen (B192213) derivative, offers a powerful tool for covalently "freezing" these interactions in vivo, enabling their subsequent identification and characterization. This document provides detailed application notes and protocols for utilizing AMT hydrochloride for the in vivo crosslinking of RNA-RNA interactions, tailored for researchers, scientists, and professionals in drug development.

Principle of Action

Aminomethyltrioxsalen hydrochloride is a photo-reactive compound that intercalates into double-stranded RNA helices. Upon exposure to long-wave ultraviolet (UV) light (365 nm), AMT forms covalent crosslinks between pyrimidine (B1678525) bases (uracil and cytosine) on opposite strands. This process effectively traps interacting RNA molecules, allowing for their purification and analysis. The crosslinks are reversible by irradiation with short-wave UV light (254 nm), facilitating downstream applications such as sequencing.[1][2]

Key Applications

-

Mapping RNA-RNA Interaction Networks: Identify novel interactions between different classes of RNA molecules (e.g., mRNA-sRNA, lncRNA-mRNA) on a transcriptome-wide scale.[1][3]

-

Validating Computational Predictions: Experimentally confirm computationally predicted RNA-RNA interactions.

-

Studying RNA Structure: Probe the secondary and tertiary structures of RNA molecules within their native cellular context.

-

Drug Discovery and Development: Identify RNA-RNA interactions critical for disease processes, providing novel targets for therapeutic intervention.

Quantitative Data Summary

The efficiency of AMT-mediated crosslinking can be influenced by various factors, including the concentration of AMT, the intensity of UV irradiation, and the accessibility of the RNA-RNA duplex. The following table summarizes key quantitative data from published studies.

| Parameter | Value | Context | Reference |

| AMT Concentration (in vivo) | 0.5 mg/mL | Standard concentration used in several in vivo crosslinking studies. | [3][4] |

| Amotosalen (B1665471) Concentration (in vivo) | 5.0 mg/mL | A more soluble analog of AMT, allowing for higher concentrations and increased efficiency. | [3][4] |

| Increase in Crosslinked RNA (Amotosalen vs. AMT) | 7-fold | A 10-fold increase in the concentration of amotosalen resulted in a 7-fold increase in crosslinked RNA in vivo. | [3][4] |

| Enrichment of Target RNAs | >1000-fold | Strong enrichment of target RNAs was achieved using AMT crosslinking combined with antisense oligonucleotide capture. | [3][4] |

| Enrichment of miRNA-29a target (Tet2 RNA) | 20-fold | Quantification by RT-qPCR after photo-cross-linking identified Tet2 RNA as a target of miRNA-29a. | [3] |

| Crosslinking Efficiency (BINARI probes) | 45% - 84% | Observed on a model self-complementary RNA duplex using bifunctional acylating reagents as an alternative to psoralens. | [3][4] |

| RNA Integrity after UV Reversal (with acridine (B1665455) orange) | 30% | 30% of RNA remains intact after 30 minutes of 254 nm irradiation in the presence of acridine orange, compared to less than 0.5% without it. | [3][4] |

Experimental Protocols

This section provides a detailed protocol for in vivo RNA-RNA crosslinking using AMT hydrochloride, followed by downstream analysis.

I. In Vivo Crosslinking

-

Cell Culture: Grow cells of interest to the desired confluency under standard conditions.

-

AMT Incubation:

-

Prepare a stock solution of AMT hydrochloride (e.g., 1 mg/mL in water or PBS).

-

Add AMT hydrochloride directly to the cell culture medium to a final concentration of 0.5 mg/mL.

-

Incubate the cells in the dark for 10-15 minutes to allow for AMT intercalation into RNA duplexes.

-

-

UV Irradiation (365 nm):

-

Place the cell culture dish on a cold surface (e.g., a pre-chilled metal plate on ice) to minimize heat-induced stress.

-

Irradiate the cells with 365 nm UV light. The optimal energy dose will need to be empirically determined but is typically in the range of 1-5 J/cm². This can be achieved using a UV crosslinker instrument.

-

-

Cell Lysis and RNA Extraction:

-

Immediately after irradiation, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol or a buffer compatible with your downstream application).

-

Extract total RNA according to the manufacturer's protocol. It is crucial to use methods that efficiently recover crosslinked RNA, as it may partition differently than non-crosslinked RNA.[5]

-

II. Downstream Analysis of Crosslinked RNA

The crosslinked RNA can be analyzed using various techniques to identify the interacting partners. A common workflow involves fragmentation, ligation, and high-throughput sequencing.[4]

-

RNA Fragmentation:

-

Fragment the purified RNA to a suitable size range (e.g., 100-500 nucleotides) using enzymatic (e.g., RNase III) or chemical methods.[6]

-

-

Enrichment of Crosslinked Fragments:

-

Proximity Ligation:

-

Ligate the ends of the crosslinked RNA fragments. This step creates a chimeric RNA molecule containing sequences from both interacting partners.[1][7][8]

-

Specialized ligases, such as tRNA ligase, can be used to directly ligate RNA ends with 2',3'-cyclic phosphate (B84403) and 5'-OH, which can be generated during fragmentation.[1][9][10]

-

-

Crosslink Reversal:

-

Reverse Transcription and PCR Amplification:

-

Reverse transcribe the chimeric RNA into cDNA.

-

Amplify the cDNA using PCR.

-

-

High-Throughput Sequencing and Data Analysis:

-

Sequence the amplified cDNA library using a high-throughput sequencing platform.

-

Analyze the sequencing data to identify the chimeric reads that represent the interacting RNA molecules.

-

Visualizing the Process

To aid in understanding the experimental workflow and the underlying mechanism, the following diagrams have been generated.

Caption: Mechanism of AMT-mediated RNA-RNA crosslinking.

Caption: Experimental workflow for in vivo RNA-RNA crosslinking.

Considerations and Troubleshooting

-

Toxicity: AMT can be toxic to cells, and the UV irradiation can induce cellular stress. It is important to optimize the AMT concentration and UV dose to maximize crosslinking efficiency while minimizing cellular damage.

-

Low Efficiency: AMT crosslinking can be inefficient.[1][10] The use of more soluble analogs like amotosalen can significantly improve the yield of crosslinked RNA.[3][4]

-

RNA Damage: UV irradiation, especially at 254 nm for crosslink reversal, can damage RNA. The use of protective agents like acridine orange is recommended.[3][4]

-

Specificity: While AMT preferentially crosslinks pyrimidines in duplex regions, off-target crosslinking can occur. Appropriate controls are essential to distinguish true interactions from background noise.

-

Downstream Optimization: The efficiency of downstream steps such as ligation and reverse transcription can be low. Optimizing these enzymatic reactions is critical for successful identification of interacting RNAs.[1][9][10]

By carefully considering these factors and following the detailed protocols outlined above, researchers can effectively utilize aminomethyltrioxsalen hydrochloride to explore the dynamic landscape of RNA-RNA interactions within living cells, paving the way for new discoveries in basic biology and therapeutic development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A streamlined protocol for the detection of mRNA-sRNA interactions using AMT-crosslinking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uscholar.univie.ac.at [uscholar.univie.ac.at]

Application of Aminomethyltrioxsalen Hydrochloride in SPLASH Sequencing: A Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate network of RNA-RNA interactions within a cell is paramount for elucidating gene regulation, disease mechanisms, and identifying novel therapeutic targets. Sequencing of Psoralen (B192213) crosslinked, Ligated, and Selected Hybrids (SPLASH) is a powerful high-throughput technique for the in vivo mapping of RNA interactomes. A key reagent in this methodology is Aminomethyltrioxsalen hydrochloride (AMT), a psoralen derivative that covalently crosslinks interacting RNA strands, effectively "freezing" these interactions for subsequent identification by sequencing.

This document provides detailed application notes and protocols for the use of Aminomethyltrioxsalen hydrochloride and its derivatives in SPLASH sequencing.

Principle of SPLASH Sequencing

SPLASH allows for the genome-wide, unbiased capture of both intramolecular and intermolecular RNA-RNA interactions within living cells.[1][2] The core principle involves three key steps:

-

In vivo crosslinking: Cells are treated with a psoralen derivative, such as Aminomethyltrioxsalen hydrochloride or a biotinylated psoralen, which intercalates into double-stranded RNA regions.[3][4] Upon irradiation with long-wavelength UV light (365 nm), the psoralen forms covalent crosslinks between adjacent pyrimidine (B1678525) bases (primarily uridines) on the interacting RNA strands.[3][5][6]

-

Proximity ligation: The crosslinked RNA is then extracted and fragmented. The RNA fragments that are held in close proximity by the psoralen crosslink are then ligated together to form a single chimeric RNA molecule.

-

High-throughput sequencing and analysis: The ligated chimeric RNAs are reverse-transcribed, amplified, and subjected to high-throughput sequencing. The resulting sequencing reads are then bioinformatically processed to identify the two interacting RNA fragments, thus revealing the RNA-RNA interaction partners.[1]

The use of biotinylated psoralen derivatives has been shown to increase the sensitivity of the method and allows for the enrichment of crosslinked RNA fragments using streptavidin beads.[5]

Application Notes

Aminomethyltrioxsalen hydrochloride and its derivatives are crucial for the success of the SPLASH protocol. Here are key considerations for their application:

-

Choice of Psoralen Derivative: While Aminomethyltrioxsalen hydrochloride is effective, biotinylated psoralen derivatives are often preferred for their ability to facilitate the enrichment of crosslinked RNAs, thereby reducing background noise and increasing the signal of true interactions.[5] However, it's important to note that biotinylated psoralen may have lower cell permeability than AMT.[1]

-

Crosslinking Efficiency: The efficiency of psoralen crosslinking can be influenced by several factors, including the concentration of the psoralen derivative, the duration and intensity of UV irradiation, and the accessibility of the RNA-RNA duplexes. Optimization of these parameters is critical for each experimental system.

-

Sequence Bias: Psoralen crosslinking preferentially occurs at uridine (B1682114) residues.[1] This inherent bias means that RNA interactions in U-poor regions may be underrepresented in the final dataset. It is important to consider this limitation when interpreting the results.

-

Data Analysis: The computational pipeline for analyzing SPLASH data is a critical component of the workflow. It involves mapping the chimeric sequencing reads to a reference transcriptome to identify the interacting RNA molecules.[1]

Experimental Protocols

The following are generalized protocols for performing a SPLASH experiment. These should be optimized for the specific cell type and experimental goals.

Protocol 1: In Vivo Crosslinking of RNA in Adherent Mammalian Cells

Materials:

-

Adherent mammalian cells (e.g., HeLa cells)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Aminomethyltrioxsalen hydrochloride (AMT) solution (e.g., 10 mg/mL in DMSO) or Biotinylated Psoralen

-

Long-wavelength UV lamp (365 nm)

Procedure:

-

Culture adherent cells to 80-90% confluency in a suitable culture dish.

-

Aspirate the culture medium and wash the cells once with pre-warmed PBS.

-

Add pre-warmed PBS containing the desired final concentration of AMT or biotinylated psoralen to the cells. Incubate for 10 minutes at 37°C to allow for cell uptake.

-

Place the culture dish on ice and irradiate with a 365 nm UV lamp for a predetermined time and intensity. The optimal irradiation time and energy should be determined empirically.

-

After irradiation, aspirate the crosslinking solution and wash the cells twice with ice-cold PBS.

-

The crosslinked cells are now ready for RNA extraction.

Protocol 2: RNA Extraction, Fragmentation, and Ligation

Materials:

-

RNA extraction kit (e.g., TRIzol)

-

DNase I

-

RNA fragmentation buffer

-

Streptavidin beads (for biotinylated psoralen)

-

T4 RNA ligase

-

RNase inhibitors

Procedure:

-

Extract total RNA from the crosslinked cells using a standard RNA extraction protocol.

-

Treat the extracted RNA with DNase I to remove any contaminating DNA.

-

Fragment the RNA to the desired size range (e.g., 100-500 nucleotides) using RNA fragmentation buffer or enzymatic methods.

-

For biotinylated psoralen: Enrich for crosslinked RNA fragments by incubating the fragmented RNA with streptavidin beads. Wash the beads extensively to remove non-crosslinked RNA.

-

Perform proximity ligation on the fragmented (and enriched) RNA using T4 RNA ligase. This step ligates the two ends of the crosslinked RNA fragments together.

-

Reverse the psoralen crosslinks by irradiating the ligated RNA with short-wavelength UV light (254 nm).[4]

Protocol 3: Library Preparation and Sequencing

Materials:

-

Reverse transcriptase

-

PCR amplification reagents

-

DNA library preparation kit for high-throughput sequencing

-

High-throughput sequencer

Procedure:

-

Reverse transcribe the ligated RNA into cDNA.

-

Amplify the cDNA by PCR using primers specific to the adapter sequences ligated during library preparation.

-

Prepare a sequencing library from the amplified cDNA using a commercial kit.

-

Perform high-throughput sequencing of the library.

Quantitative Data Summary

The SPLASH technique generates large datasets of RNA-RNA interactions. The following table provides a conceptual summary of the types of quantitative data that can be obtained and compared across different experimental conditions.

| Data Metric | Description | Example Application |

| Number of Identified Interactions | Total count of unique intramolecular and intermolecular RNA-RNA interactions. | Comparing the complexity of the RNA interactome between different cell types or disease states. |

| Interaction Strength/Frequency | The number of sequencing reads supporting a specific RNA-RNA interaction, often normalized to the expression levels of the interacting RNAs. | Identifying high-confidence and potentially functionally important interactions. |

| Class of Interacting RNAs | Categorization of interacting RNAs (e.g., mRNA-mRNA, mRNA-lncRNA, snoRNA-rRNA). | Understanding the predominant types of RNA interactions in a given cellular context. |

| Differential Interactions | Statistically significant changes in the frequency of specific RNA-RNA interactions between different experimental conditions. | Identifying dynamic RNA interactions that are remodeled in response to stimuli or during disease progression. |

Visualizing SPLASH Workflows and Concepts

Mechanism of Psoralen Crosslinking

Caption: Psoralen intercalates into an RNA duplex and forms a covalent crosslink upon UV irradiation.

Experimental Workflow of SPLASH Sequencing

Caption: Overview of the key steps in the SPLASH sequencing experimental protocol.

Logical Relationship in SPLASH Data Analysis

Caption: Bioinformatic pipeline for processing SPLASH sequencing data to identify RNA interactions.

References

- 1. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping RNA-RNA Interactions Globally Using Biotinylated Psoralen [jove.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Detecting RNA-RNA interactions using psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Chem-seq for DNA Accessibility Profiling using Aminomethyltrioxsalen Hydrochloride

Introduction

Mapping chromatin accessibility is fundamental to understanding gene regulation, as open chromatin regions often harbor active regulatory elements such as promoters and enhancers.[1] Techniques like DNase-seq and ATAC-seq have been pivotal in identifying these regions by using an enzyme (DNase I) or a transposase (Tn5) to cut or integrate into accessible DNA, respectively.[2] An alternative approach, leveraging chemical probes, offers a distinct method for profiling the landscape of accessible chromatin.

This document details a Chem-seq (Chemical affinity capture and massively parallel DNA sequencing) protocol adapted for DNA accessibility studies using a biotinylated derivative of Aminomethyltrioxsalen hydrochloride (AMT). AMT is a derivative of psoralen (B192213), a class of natural compounds that intercalate into double-stranded DNA.[3] Upon exposure to long-wave ultraviolet light (UVA, ~365 nm), AMT forms covalent crosslinks with pyrimidine (B1678525) bases, particularly thymine.[3][4] By using a biotin-conjugated form of AMT, these crosslinked DNA fragments from accessible chromatin regions can be selectively enriched and sequenced, providing a genome-wide map of DNA accessibility. This method offers a direct chemical interrogation of the chromatin state, independent of enzymatic activity.

The core principle of this technique is that AMT can more readily intercalate into nucleosome-depleted, or "open," regions of chromatin. Subsequent UVA irradiation permanently crosslinks the probe to the DNA, allowing for stringent purification via the biotin (B1667282) tag. The enriched DNA is then sequenced to reveal the locations of accessible chromatin across the genome.

Mechanism of Action

Aminomethyltrioxsalen (AMT) is a photoactivatable DNA crosslinker.[4] Its planar structure allows it to intercalate between the base pairs of double-stranded DNA, with a preference for 5'-AT sequences.[3] The process involves two key steps:

-

Intercalation (Dark Reaction): The AMT-biotin conjugate is added to cells or isolated nuclei and allowed to diffuse and intercalate into the DNA. This step does not require light and is reversible.

-

Photo-crosslinking (Light Reaction): Upon irradiation with UVA light, the intercalated AMT undergoes a [2+2] cycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases on opposite strands, forming an interstrand crosslink.[4] This covalent bond permanently attaches the AMT-biotin probe to the DNA.

Condensed chromatin, tightly wrapped around nucleosomes, sterically hinders the intercalation of AMT, thus ensuring that the signal is enriched in open, accessible regions.

Caption: Mechanism of AMT-Biotin for labeling accessible DNA.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on principles of Chem-seq and psoralen crosslinking experiments.[5][6] Optimization may be required depending on the cell type and experimental goals.

Materials and Reagents

-

Cells: 10-20 million cells per immunoprecipitation.

-

Reagents:

-

Biotinylated Aminomethyltrioxsalen (e.g., AP3B).[6]

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).

-

Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).

-

Streptavidin-coated magnetic beads.

-

Protease Inhibitor Cocktail.

-

RNase A.

-

Proteinase K.

-

UVA light source (365 nm).

-

Step-by-Step Procedure

-

Cell Preparation and AMT Incubation: